
Azanium;2-decoxyethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt is a surfactant commonly used in various industrial and consumer products. It is known for its excellent emulsifying, wetting, and dispersing properties, making it a valuable ingredient in detergents, personal care products, and other formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt typically involves the following steps:
Ethoxylation: Ethylene oxide is reacted with a fatty alcohol (decanol) to form poly(oxy-1,2-ethanediyl) chains.
Sulfation: The resulting poly(oxy-1,2-ethanediyl) is then sulfated using sulfur trioxide or chlorosulfonic acid to introduce the sulfo group.
Neutralization: The sulfated product is neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. Continuous processes are often employed to maximize efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of sulfonic acids and other oxidation products.
Substitution: The sulfo group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Fatty alcohols and ethylene glycol derivatives.
Oxidation: Sulfonic acids and other oxidized derivatives.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations to enhance solubility and stability.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Widely used in detergents, cleaning agents, and personal care products for its emulsifying and foaming properties.
Wirkmechanismus
The primary mechanism of action of Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt is its ability to reduce surface tension and form micelles. This allows it to solubilize hydrophobic substances in aqueous solutions. The sulfo group interacts with water molecules, while the hydrophobic tail interacts with non-polar substances, facilitating their dispersion and emulsification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(dodecyloxy)-, sodium salt
- Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(undecyloxy)-, sodium salt
- Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(dodecyloxy)-, potassium salt
Uniqueness
Compared to similar compounds, Poly(oxy-1,2-ethanediyl),.alpha.-sulfo-.omega.-(decyloxy)-,ammonium salt offers unique properties such as:
- Enhanced Solubility : The ammonium salt form provides better solubility in water compared to sodium or potassium salts.
- Mildness : It is less irritating to the skin, making it suitable for use in personal care products.
- Versatility : Its ability to function effectively in a wide range of pH conditions makes it a versatile ingredient in various formulations.
Eigenschaften
CAS-Nummer |
52286-19-8 |
|---|---|
Molekularformel |
C12H29NO5S |
Molekulargewicht |
299.43 g/mol |
IUPAC-Name |
azanium;2-decoxyethyl sulfate |
InChI |
InChI=1S/C12H26O5S.H3N/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-18(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3 |
InChI-Schlüssel |
LNZKDDBQQNESKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCCOS(=O)(=O)[O-].[NH4+] |
Verwandte CAS-Nummern |
52286-19-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


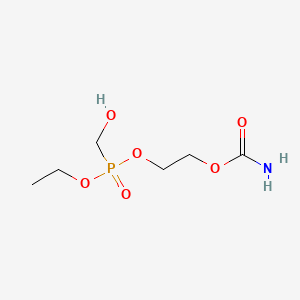
![1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine](/img/structure/B15345060.png)
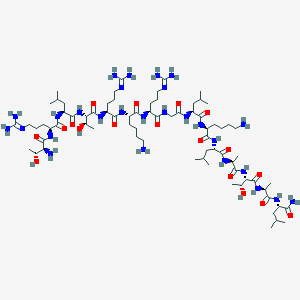
![2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B15345080.png)


![Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B15345098.png)
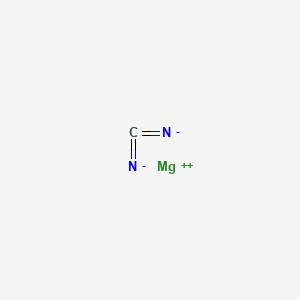
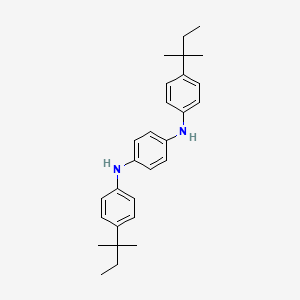
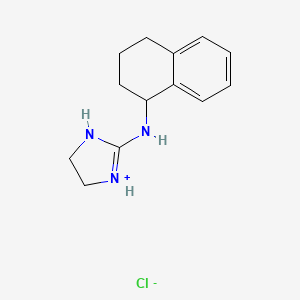
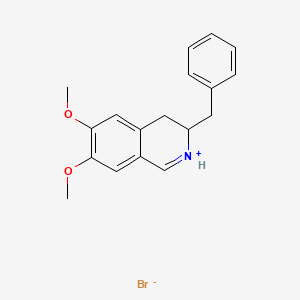

![[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B15345126.png)

